ethyl 4-(2-{[5-(2,5-dimethylfuran-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate
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Overview
Description
This compound, an intricate chemical entity, holds a variety of functional groups including a piperazine ring, a furan amido group, and a thiadiazolyl sulfanyl moiety. It likely finds applications in medicinal chemistry given its structural complexity, potentially involving bioactivity and the ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 4-(2-{[5-(2,5-dimethylfuran-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multi-step organic synthesis. One could start with commercially available starting materials such as 2,5-dimethylfuran and various thiadiazoles. Key steps likely include:
Amide bond formation to introduce the furan amido group.
Formation of the thiadiazolyl sulfanyl linkage, possibly via nucleophilic substitution reactions.
Incorporation of the piperazine ring via acylation or other coupling reactions. These steps would require careful control of reaction conditions, such as temperature, solvent choice, and possibly catalysts, to achieve high yields and purity.
Industrial Production Methods: : Industrially, scaling up would involve optimizing each step for bulk synthesis, possibly through flow chemistry techniques to improve efficiency and reproducibility. The use of robust catalysts and greener solvents would also be considered to enhance sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: : This compound might undergo various reactions including:
Oxidation and reduction reactions affecting the thiadiazolyl and furan rings.
Substitution reactions, particularly on the piperazine and thiadiazolyl sulfanyl groups. Common Reagents and Conditions : For oxidation, reagents like potassium permanganate or chromium trioxide may be employed, while reductions might involve reagents like lithium aluminium hydride. Substitution reactions might use halogenated reagents or nucleophiles under mild conditions. Major Products : Depending on the reaction pathway, products could include various oxidized, reduced, or substituted derivatives, each potentially possessing distinct properties and bioactivities.
Scientific Research Applications
Chemistry: : The unique structure may facilitate studies on reactivity and interaction with other chemical entities, helping to develop new synthetic methodologies. Biology : The compound could be used as a probe to study biological pathways, given its potential to interact with specific biomolecules. Medicine : It might serve as a lead compound for developing new pharmaceuticals, targeting specific enzymes or receptors. Industry : Applications could include the creation of new materials with specialized properties, possibly in polymers or nanotechnology.
Mechanism of Action
The compound's mechanism of action would depend on its specific targets within a biological system. It might inhibit enzymes by binding to their active sites or interact with receptors to modulate cellular pathways. The presence of the amido, thiadiazolyl, and piperazine groups suggests multiple potential interaction points with proteins, nucleic acids, or membranes.
Comparison with Similar Compounds
Compared to other similar compounds:
Ethyl 4-(2-{[5-(2,5-dimethylfuran-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate: stands out for its structural diversity and the potential for multiple bioactive interactions.
Other similar compounds might include those with simpler thiadiazole or piperazine structures, but lacking the combined functionalities of this compound.
This complex molecule, with its diverse functionalities, holds significant promise across various fields, from basic research to potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[2-[[5-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5S2/c1-4-27-18(26)23-7-5-22(6-8-23)14(24)10-29-17-21-20-16(30-17)19-15(25)13-9-11(2)28-12(13)3/h9H,4-8,10H2,1-3H3,(H,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAWPRFHPXYKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=C(OC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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